molecular formula C14H17N7O2 B2766101 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1169962-26-8

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2766101
CAS No.: 1169962-26-8
M. Wt: 315.337
InChI Key: URUMZDYWBKQHFN-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N7O2 and its molecular weight is 315.337. The purity is usually 95%.
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Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H17N7O2C_{14}H_{17}N_{7}O_{2} with a molecular weight of approximately 315.33 g/mol. The structure features a pyrazole ring connected to an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds containing oxadiazole and pyrazole rings have shown inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenases (COX), which are implicated in inflammatory processes .
  • Cell Signaling Pathways : The compound may influence signaling pathways related to cancer progression and inflammation. For instance, it has been documented to modulate the Wnt signaling pathway through inhibition of Notum, a negative regulator within this pathway .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 0.04 µM to 49.85 µM against A549 lung cancer cells and HCT116 colorectal cancer cells .
CompoundCell LineIC50 (µM)Mechanism
Compound AA54926Induces apoptosis
Compound BHCT1160.39Aurora-A kinase inhibition
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)VariousTBDTBD

Anti-inflammatory Activity

The presence of the pyrazole and oxadiazole moieties suggests potential anti-inflammatory properties. The compound has been evaluated in models for inflammatory diseases where it showed promising results in reducing markers of inflammation.

Recent Research Findings

  • Study on Pyrazole Derivatives : A comprehensive review indicated that derivatives of pyrazole exhibit a range of biological activities including anticancer and anti-inflammatory effects. The study emphasized the importance of structural modifications in enhancing bioactivity .
  • Mechanistic Insights : Research has provided insights into how these compounds interact at the molecular level, particularly focusing on their ability to inhibit key enzymes involved in tumor growth and inflammation .
  • Comparative Analysis : Comparative studies with similar compounds have shown that the unique substitution patterns in N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) confer distinct biological properties that could be exploited for therapeutic purposes .

Properties

IUPAC Name

1,4-dimethyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2/c1-8(2)21-10(5-6-15-21)13-17-18-14(23-13)16-12(22)11-9(3)7-20(4)19-11/h5-8H,1-4H3,(H,16,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUMZDYWBKQHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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